

Application Notes and Protocols for N-Methylpropionamide as a Polar Aprotic Solvent

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Compound of Interest

Compound Name: *N*-Methylpropionamide

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This document provides detailed application notes and protocols for the use of **N-Methylpropionamide** (NMPA) as a polar aprotic solvent in chemical reactions. NMPA's unique properties make it a versatile medium for a range of applications, from organic synthesis to materials science.

Introduction to N-Methylpropionamide (NMPA)

N-Methylpropionamide (CAS No. 1187-58-2) is a colorless, low-molecular-weight amide that is valued for its polar, aprotic nature.^{[1][2][3]} Unlike protic solvents (e.g., water, ethanol), NMPA lacks acidic protons as it does not contain hydroxyl or amine groups.^[4] This characteristic, combined with its high polarity, allows it to effectively dissolve a variety of organic and inorganic compounds, particularly salts, making it an excellent choice for facilitating specific types of chemical reactions.^{[4][5]} It is frequently used as a solvent, a reaction medium additive to improve solubility and efficiency, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.^{[1][5][6]}

Physicochemical Properties

The physical and chemical properties of **N-Methylpropionamide** are critical for its application as a solvent. Key data are summarized in the table below.

Property	Value	Reference(s)
CAS Number	1187-58-2	[2][3][5]
Molecular Formula	C ₄ H ₉ NO	[3][5][7]
Molecular Weight	87.12 g/mol	[1][3]
Appearance	Colorless, clear liquid	[1][5]
Melting Point	-43 °C	[3][8]
Boiling Point	146 °C (at 90 mmHg) / 205-207 °C (at 760 mmHg)	[7][8]
Density	0.931 g/mL (at 25 °C)	[8]
Refractive Index	1.436 (n _{20/D})	[8]
Flash Point	105.5 °C (222 °F)	[8]
Water Solubility	Very soluble	[5][6][7]
pKa (Predicted)	16.61 ± 0.46	[5]
Stability	Stable under normal temperature and pressure	[5][7]

Application Note 1: Use in Nucleophilic Substitution Reactions (S_N2)

Background: Polar aprotic solvents like **N-Methylpropionamide** are particularly well-suited for bimolecular nucleophilic substitution (S_N2) reactions. These solvents possess large dipole moments that allow them to solvate cations effectively through ion-dipole interactions.[9][10] However, they are poor hydrogen bond donors, meaning they do not strongly solvate anions (the nucleophiles).[4] This leaves the nucleophile "bare" and highly reactive, leading to a significant increase in the reaction rate compared to protic solvents.

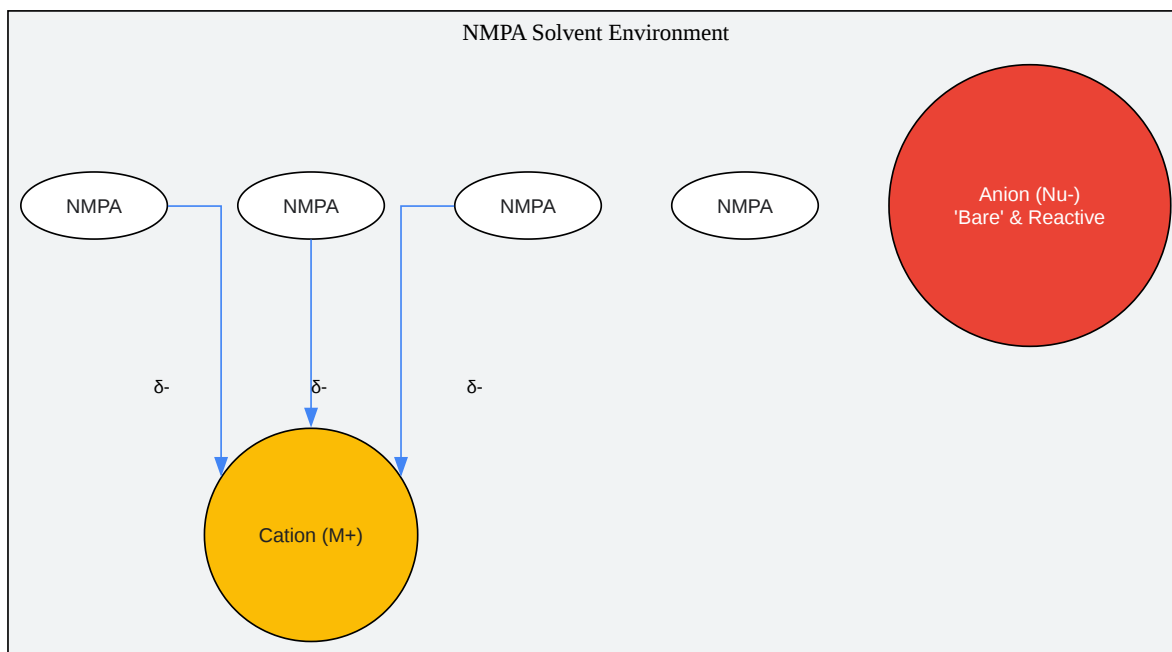


Diagram 1: Solvation Effects of NMPA

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Caption: Solvation of ions by **N-Methylpropionamide** in a reaction.

Representative Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for a Williamson ether synthesis, a classic S_N2 reaction, using NMPA as the solvent. Note: This is an illustrative protocol. Researchers should optimize conditions for their specific substrates.

Materials:

- **N-Methylpropionamide** (NMPA), anhydrous grade

- Alcohol (e.g., 1-pentanol)
- Strong base (e.g., Sodium hydride, 60% dispersion in mineral oil)
- Alkyl halide (e.g., 1-bromobutane)
- Inert gas (Nitrogen or Argon)
- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Extraction solvent (e.g., diethyl ether)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere.
- Solvent Addition: Charge the flask with anhydrous **N-Methylpropionamide** (approx. 10 mL per 1 g of alcohol).
- Alkoxide Formation: Cool the solvent to 0 °C using an ice bath. Add the alcohol (1.0 equivalent) to the flask.
- Slowly add the sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
- Allow the mixture to stir at room temperature for 30 minutes or until gas evolution ceases, indicating the formation of the sodium alkoxide.
- Nucleophilic Attack: Add the alkyl halide (1.05 equivalents) dropwise to the reaction mixture.
- Reaction: Heat the mixture to 50-70 °C and monitor the reaction progress using an appropriate technique (e.g., TLC or GC). The reaction may take several hours.
- Work-up: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

- **Extraction:** Transfer the mixture to a separatory funnel. Add deionized water and extract the product with diethyl ether (3x volumes).
- **Washing:** Combine the organic layers and wash with water and then with brine to remove residual NMPA and salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ether product, which can be further purified by distillation or chromatography.

Application Note 2: Purification of NMPA for High-Purity Applications

Background: For sensitive applications such as electrochemistry or certain catalytic processes, the purity of the solvent is paramount. Commercial NMPA may contain water, unreacted propionic acid, or other impurities that can interfere with these reactions.^[8] A common purification method involves fractional distillation under reduced pressure, often after drying with a suitable agent.^[8]

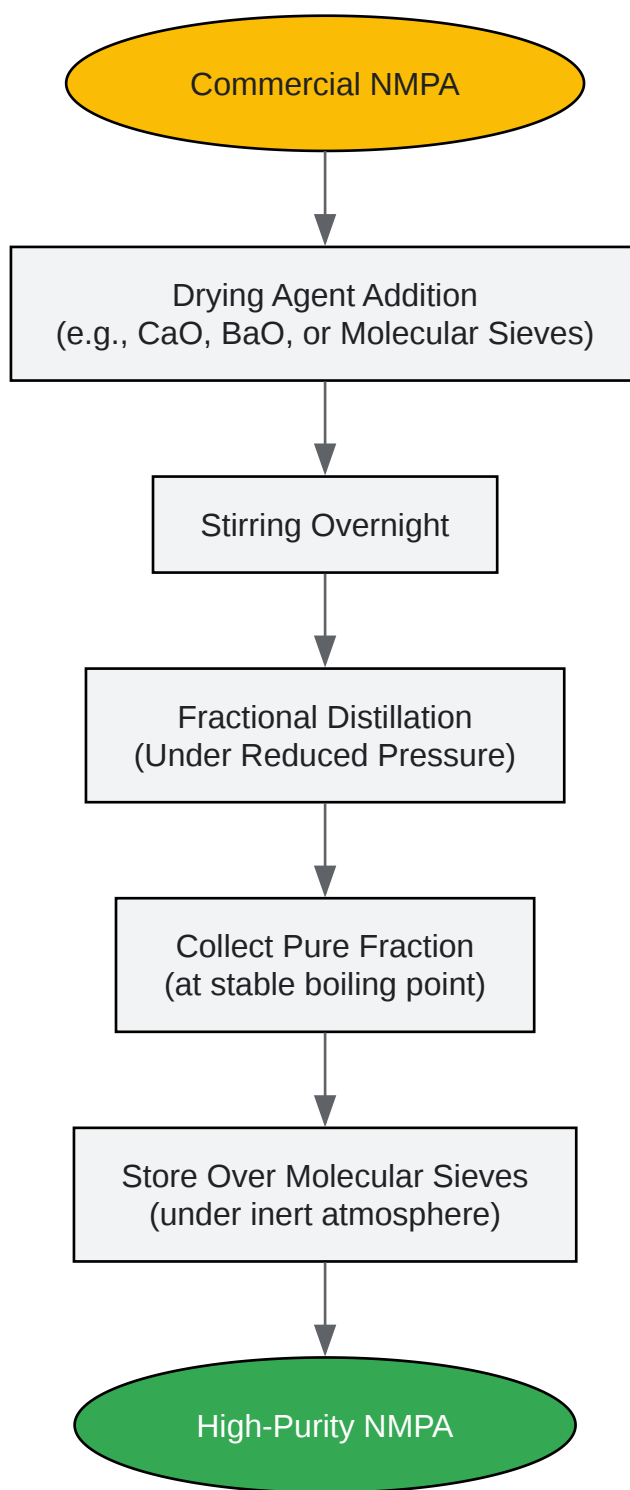


Diagram 2: NMPA Purification Workflow

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Caption: Workflow for the purification of **N-Methylpropionamide**.

Protocol: Purification by Vacuum Distillation

This protocol is based on established methods for purifying amide solvents.[8]

Materials:

- Commercial grade **N-Methylpropionamide**
- Drying agent (e.g., Calcium oxide (CaO), Barium oxide (BaO), or 4Å molecular sieves)
- Vacuum distillation apparatus with a fractionating column (e.g., Vigreux)
- Vacuum pump, manometer, and cold trap
- Inert gas (Nitrogen or Argon)

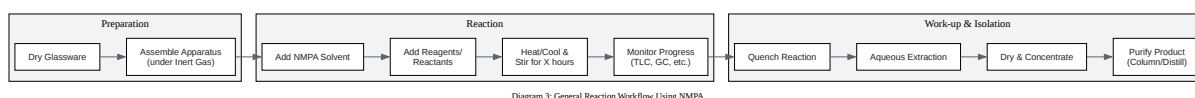
Procedure:

- **Pre-Drying:** Place the commercial NMPA in a round-bottom flask. Add a suitable drying agent (e.g., 5% w/v of CaO). Seal the flask and allow it to stir overnight at room temperature. This step removes the bulk of water and acidic impurities.
- **Apparatus Setup:** Assemble the vacuum distillation apparatus. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.
- **Distillation:** Decant the pre-dried NMPA into the distillation flask. Begin to slowly reduce the pressure to the desired level (e.g., 90 mmHg).
- Gently heat the distillation flask using a heating mantle. Discard the initial fraction (forerun), which may contain volatile impurities.
- **Collection:** Collect the main fraction distilling at a constant temperature (approx. 146 °C at 90 mmHg).[8] The specific boiling point will depend directly on the pressure.
- **Storage:** Transfer the purified, distilled NMPA to a clean, dry storage bottle (e.g., an amber glass bottle) containing activated 4Å molecular sieves to maintain dryness.

- Purge the headspace with an inert gas before sealing the bottle with a tight-fitting cap. Store in a cool, dry place.

General Experimental Workflow

The following diagram illustrates a generalized workflow for conducting a chemical reaction using NMPA as the solvent, from setup to product isolation.



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Caption: A typical workflow for organic synthesis using NMPA.

Safety and Handling

- Handling: Wash hands thoroughly after handling. Use in a well-ventilated area or outdoors. Avoid contact with eyes, skin, and clothing.[5]
- Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed when not in use.[5]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A respiratory protection program should be followed if workplace conditions warrant a respirator's use.[7]
- Hazards: May cause skin and eye irritation. When heated to decomposition, it may emit toxic vapors of nitrogen oxides (NO_x).[5][7]

Always consult the Safety Data Sheet (SDS) for **N-Methylpropionamide** before use.

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